Product packaging for 1-Cyclopentyl-1H-imidazol-2-amine(Cat. No.:CAS No. 1239482-07-5)

1-Cyclopentyl-1H-imidazol-2-amine

Cat. No.: B2873647
CAS No.: 1239482-07-5
M. Wt: 151.213
InChI Key: KPOCEELKHBZAEK-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1H-imidazol-2-amine is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . Its CAS registry number is 1521928-54-0 . This reagent features an imidazole ring, a privileged scaffold in medicinal chemistry, substituted with an amine group at the 2-position and a cyclopentyl group at the 1-position. The SMILES notation for the structure is Nc1ncc(C2CCCC2)[nH]1 . Imidazole derivatives are of significant interest in pharmaceutical research for their diverse biological activities. Specifically, substituted imidazoles are recognized in scientific literature as key structural motifs in the development of novel p38 MAP kinase inhibitors . The p38 MAP kinase pathway is a critical target for therapeutic intervention in inflammatory diseases, cancer, and neurodegenerative conditions . Research-grade compounds like this compound serve as valuable building blocks and intermediates for synthesizing more complex molecules for these research areas. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13N3 B2873647 1-Cyclopentyl-1H-imidazol-2-amine CAS No. 1239482-07-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylimidazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-8-10-5-6-11(8)7-3-1-2-4-7/h5-7H,1-4H2,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOCEELKHBZAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentyl 1h Imidazol 2 Amine

Direct Synthetic Routes to the 1-Cyclopentyl-1H-imidazol-2-amine Core

Direct synthetic routes aim to construct the substituted imidazole (B134444) ring in a single or a few steps from acyclic precursors.

One common approach involves the reaction of cyclopentylamine (B150401) with other molecular fragments that provide the remaining atoms for the imidazole ring. A notable example is the reaction of cyclopentylamine with oxazole (B20620) derivatives. rsc.orgrsc.org In a microwave-assisted reaction, cyclopentylamine can react with a 5-phenyloxazole (B45858) in the presence of an acid catalyst, like trifluoroacetic acid (TFA), to yield 1-cyclopentyl-5-phenyl-1H-imidazole. rsc.orgrsc.org The reaction conditions, such as temperature and the equivalents of reactants and catalyst, are crucial for optimizing the yield. rsc.org

Another strategy involves the reaction of cyclopentylamine with cyanamide (B42294) derivatives. For instance, N-cyclopentylcyanamide can be synthesized and subsequently used in cyclization reactions. google.comgoogle.com The synthesis of substituted guanidines, which are precursors to 2-aminoimidazoles, can be achieved by reacting a substituted cyanamide with an amine in the presence of a Lewis acid catalyst. google.comgoogle.com

A different approach utilizes the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes, which upon cyclization, can lead to the formation of imidazo[1,5-a]pyridines. nih.gov This highlights the versatility of cyclization reactions in building imidazole-containing fused ring systems.

ReactantsCatalyst/ReagentProductKey Features
Cyclopentylamine and 5-phenyloxazoleTrifluoroacetic acid (TFA), Microwave1-Cyclopentyl-5-phenyl-1H-imidazoleMicrowave-assisted, rapid conversion. rsc.orgrsc.org
Substituted cyanamide and amineLewis acid (e.g., AlCl3)Substituted guanidine (B92328) (imidazole precursor)Enhances electrophilicity of cyanamide. google.comgoogle.com

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various unsaturated rings, including those containing nitrogen. researchgate.netorganic-chemistry.orgwikipedia.org This method involves the intramolecular metathesis of a diene, leading to the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org RCM can be employed to construct fused bicyclic imidazole rings from appropriately substituted imidazole precursors. researchgate.net The use of ruthenium-based catalysts, such as Grubbs catalysts, is common in these transformations. organic-chemistry.org

Intramolecular cyclization of suitably functionalized open-chain precursors is another key strategy. For example, N-(2-iodoaryl)benzamidines can undergo intramolecular C-N cross-coupling in the presence of a base to form benzimidazole (B57391) derivatives. mdpi.com Similarly, intramolecular oxidative cyclization of 2-(1H-imidazol-1-yl)-N-alkylbenzenamines, catalyzed by copper(II) acetate, can lead to the formation of imidazobenzimidazoles. researchgate.net Photoinduced intramolecular C-N coupling has also been explored for the synthesis of complex fused imidazole systems. conicet.gov.ar

Transition-metal catalysis plays a significant role in modern imidazole synthesis, offering efficient and selective methods. beilstein-journals.org Copper-catalyzed reactions are particularly prevalent. For instance, the cross-cycloaddition of two different isocyanides catalyzed by copper(I) oxide can produce 1,4-disubstituted imidazoles. organic-chemistry.org Copper catalysts have also been used in the synthesis of 1,2,4-trisubstituted imidazoles from amines and enones. rsc.org Furthermore, copper(II)-catalyzed synthesis of imidazole derivatives through a Mannich base technique has been reported. nih.gov

Palladium catalysts are also employed, for example, in the Sonogashira coupling of halogenated pyrimidines with alkynes, followed by cyclization to form pyrrolo[2,3-d]pyrimidine cores, which are structurally related to imidazoles. tandfonline.com Other transition metals like iridium have been used for C-H bond additions to aldehydes, a reaction that can be a step in a larger synthetic sequence towards functionalized imidazoles. nih.gov

CatalystReaction TypeExample SubstratesKey Features
Copper(I) oxideCross-cycloadditionIsocyanidesAtom-economical synthesis of 1,4-disubstituted imidazoles. organic-chemistry.org
Copper(II) acetateIntramolecular oxidative cyclization2-(1H-imidazol-1-yl)-N-alkylbenzenaminesFormation of fused imidazobenzimidazoles. researchgate.net
Ruthenium (Grubbs catalyst)Ring-closing metathesisDienesFormation of unsaturated rings. researchgate.netorganic-chemistry.org
PalladiumSonogashira coupling/cyclizationHalogenated pyrimidines and alkynesSynthesis of fused pyrrolo[2,3-d]pyrimidines. tandfonline.com

Precursor Synthesis and Strategic Functionalization Relevant to the Cyclopentyl Moiety

The synthesis of this compound also relies on the preparation of key precursors containing the cyclopentyl group and methods to attach this group to a pre-existing imidazole scaffold.

The synthesis of cyclopentane (B165970) derivatives that can serve as building blocks is a crucial aspect. For instance, N-cyclopentylcyanamide can be prepared from cyclopentylamine and cyanogen (B1215507) bromide. google.com This intermediate can then be used in subsequent cyclization reactions to form the 2-aminoimidazole ring. The synthesis of substituted guanidines, which are direct precursors to 2-aminoimidazoles, often starts from cyclopentylamine. google.comgoogle.com For example, reacting cyclopentylamine hydrochloride with a disubstituted cyanamide in the presence of a Lewis acid can yield a trisubstituted guanidine. google.com

When a pre-formed imidazole ring is available, the cyclopentyl group can be introduced through N-alkylation. The regioselectivity of this reaction is a key consideration, especially for unsymmetrical imidazoles. otago.ac.nz Factors such as the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction medium can influence which nitrogen atom is alkylated. otago.ac.nz For instance, the alkylation of 4(5)-methylimidazole with methanol (B129727) over different zeolites can selectively produce either 1,5-dimethylimidazole or 1,4-dimethylimidazole. rsc.org

Protecting groups can be employed to direct the alkylation to a specific nitrogen atom. The SEM (2-(trimethylsilyl)ethoxymethyl) group, for example, can be used to control the regioselectivity of both C-H arylation and N-alkylation of imidazoles. nih.govnih.gov After selective N-alkylation, the protecting group can be removed to yield the desired N-substituted imidazole. nih.gov

Advanced Synthetic Techniques Employed in the Preparation of this compound

Modern synthetic chemistry offers several powerful techniques that have been applied to the synthesis of 2-aminoimidazoles. These methods, including microwave-assisted protocols, stereoselective approaches, and one-pot methodologies, provide significant advantages over classical synthetic routes.

Microwave-assisted organic synthesis has become a pivotal tool for accelerating chemical reactions, often resulting in higher yields and improved selectivity in shorter reaction times compared to conventional heating methods. smolecule.comacs.org This technology has been effectively utilized in the synthesis of various heterocyclic compounds, including substituted 2-aminoimidazoles.

An efficient one-pot, two-step microwave-assisted procedure has been developed for the synthesis of polysubstituted 2-aminoimidazoles. amazonaws.com This protocol has been successfully applied to produce a range of derivatives, including 1-Cyclopentyl-5-phenyl-1H-imidazol-2-ylamine, a closely related analogue to the target compound. amazonaws.com The use of microwave irradiation significantly reduces reaction times, for instance, from several hours under reflux conditions to as little as 12-40 minutes. nycu.edu.tw The general advantages of microwave-assisted synthesis for related benzimidazole compounds include operational simplicity, high efficiency, and a broad tolerance for various substrates. nycu.edu.tw While protocols may vary, the core benefit lies in the rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions and easier purification. acs.org

Interactive Table: Microwave-Assisted Synthesis of a 1-Cyclopentyl-2-aminoimidazole Analogue amazonaws.com

This table summarizes the results for the synthesis of a related compound, 1-Cyclopentyl-5-phenyl-1H-imidazol-2-ylamine, via a microwave-assisted protocol.

CompoundYieldMelting Point (°C)Method
1-Cyclopentyl-5-phenyl-1H-imidazol-2-ylamine71%148-150Microwave-Assisted, One-Pot, Two-Step

The introduction of stereocenters with high fidelity is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities. While specific stereoselective syntheses for this compound are not extensively detailed in readily available literature, established principles in asymmetric synthesis can be applied.

A primary strategy involves the use of chiral starting materials. The stereochemistry of the final product can be controlled by starting with an enantiomerically pure cyclopentylamine. Methods for the stereoselective reduction of cyclopentyl carbon-nitrogen π systems using various hydride reagents are known, which can provide access to such chiral precursors. acs.org

Furthermore, stereoselectivity can be achieved during the imidazole ring formation or functionalization. For instance, photochemical [3+2] cycloaddition strategies have been developed for the synthesis of functionalized cyclopentylamine products, offering a pathway to complex building blocks. chemrxiv.org In related heterocyclic systems, stereoselective outcomes have been achieved through various means. The synthesis of imidazolidin-4-one (B167674) derivatives from primaquine (B1584692) resulted in the stereoselective formation of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones. researchgate.net Similarly, the synthesis of bidiaziridines has been shown to proceed with very high stereoselectivity, controlled by the steric hindrance of the N-alkyl substituents. acs.org These examples demonstrate that stereochemical control is a feasible, though challenging, goal in the synthesis of complex heterocyclic molecules like this compound.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without intermediate purification, are highly valued for their efficiency, reduced waste, and improved atom economy. This approach is particularly well-suited for the construction of complex heterocyclic scaffolds.

A notable example is an efficient one-pot, two-step microwave-assisted procedure for synthesizing polysubstituted 2-aminoimidazoles. amazonaws.com In this method, a starting material is first reacted to form an intermediate, which is then converted to the final 2-aminoimidazole product in the same reaction flask, streamlining the entire process. amazonaws.com This methodology was used to prepare 1-Cyclopentyl-5-phenyl-1H-imidazol-2-ylamine with a good yield. amazonaws.com

The concept of one-pot synthesis has been broadly applied to related imidazole structures. Researchers have developed one-pot processes for 1,2-diphenyl-1H-benzo[d]imidazole derivatives that involve a sequence of palladium-catalyzed N-arylation and copper-catalyzed C-H functionalization. rsc.org Similarly, multicomponent one-pot syntheses of imidazo[1,2-a]pyridines have been reported, demonstrating the power of this strategy to rapidly build molecular complexity from simple starting materials. mdpi.comsemanticscholar.org A modular, three-phase one-pot sequence has also been used to generate complex cyclopentylamine building blocks, highlighting the versatility of this approach beyond just imidazole synthesis. chemrxiv.org

Interactive Table: One-Pot Synthesis of a 1-Cyclopentyl-2-aminoimidazole Analogue amazonaws.com

This table outlines the key features of the one-pot synthesis that produces a cyclopentyl-substituted 2-aminoimidazole.

ProductKey Features of MethodReactantsYield
1-Cyclopentyl-5-phenyl-1H-imidazol-2-ylamineOne-Pot, Two-Step, Microwave-Assistedα-ketothioacetal, Cyclopentylamine, Cyanamide71%

Chemical Reactivity and Transformation of 1 Cyclopentyl 1h Imidazol 2 Amine

Reactions Involving the Exocyclic Amine Functionality

The exocyclic amine group at the C2 position of the imidazole (B134444) ring is a key site for various chemical modifications. Its nucleophilic nature allows for a variety of substitution and derivatization reactions.

The exocyclic primary amine of 2-aminoimidazole derivatives can act as a nucleophile in substitution reactions, particularly in the formation of new carbon-nitrogen bonds. One of the most significant examples is the N-arylation reaction. Transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for the selective arylation of the exocyclic amine.

Studies on related 2-aminobenzimidazoles have demonstrated that palladium-catalyzed methods can achieve chemoselective N-arylation of the primary amino group. nih.gov For instance, the coupling of 2-aminobenzimidazole (B67599) with bromobenzene (B47551) using a palladium catalyst and a suitable ligand results in the formation of 2-anilinobenzimidazole in high yield, without significant formation of the regioisomer where the imidazole ring nitrogen is arylated. nih.gov Similarly, nickel-catalyzed cross-coupling reactions with boronic acids have also been employed for the selective N-arylation of the primary amine in 2-aminobenzimidazoles. researchgate.net These methods are generally applicable to a range of aryl halides and boronic acids, allowing for the synthesis of a diverse library of N-aryl-2-aminoimidazole derivatives.

The general scheme for the nucleophilic substitution of the exocyclic amine can be represented as follows:

R-X + H₂N-R' → R-NH-R' + HX

Where R-X is an alkyl or aryl halide and H₂N-R' represents the 2-aminoimidazole core.

The exocyclic amine of 1-Cyclopentyl-1H-imidazol-2-amine readily undergoes acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions are fundamental for introducing a variety of functional groups and modifying the electronic and steric properties of the molecule.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base leads to the formation of the corresponding N-acyl-2-aminoimidazole derivatives. These reactions are typically straightforward and high-yielding. For example, N-acyl analogues of various 2-aminobenzimidazoles have been synthesized using acid-amine coupling reactions with reagents like EDC·HCl and HOBt. rsc.org The acylation of the exocyclic amine is a common strategy in the synthesis of biologically active compounds. rsc.org However, the acylation of the free 2-aminoimidazole can sometimes lead to mixtures of mono- and di-acylated products. researchgate.net

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields N-sulfonylated-2-aminoimidazole derivatives. The sulfonylation of the exocyclic amine has been utilized in the synthesis of various heterocyclic compounds. chemrxiv.org The development of transition-metal-free, three-component reactions has provided efficient and regioselective pathways for the synthesis of sulfonylated imidazoles. nih.gov

The following table summarizes representative acylation and sulfonylation reactions of 2-aminoimidazole derivatives.

Reagent TypeExample ReagentProduct TypeReference
Acyl ChlorideAcetyl chlorideN-Acetyl-2-aminoimidazole rsc.org
Acid AnhydrideAcetic anhydrideN-Acetyl-2-aminoimidazole chemguide.co.uk
Carboxylic AcidPent-4-ynoic acid (with EDC·HCl, HOBt)N-(Pent-4-ynoyl)-2-aminobenzimidazole rsc.org
Sulfonyl Chloridep-Toluenesulfonyl chlorideN-(p-Tolylsulfonyl)-2-aminoimidazole chemrxiv.org

The exocyclic nitrogen atom of this compound serves as a versatile handle for a wide array of derivatization strategies beyond simple acylation and sulfonylation. These modifications are crucial for exploring the structure-activity relationships of 2-aminoimidazole-based compounds in various applications.

One prominent strategy involves N-alkylation , where the exocyclic amine is reacted with alkyl halides to introduce various alkyl groups. rsc.org This reaction typically proceeds via a nucleophilic substitution mechanism. Another powerful method is the N-arylation via copper- or palladium-catalyzed cross-coupling reactions, as mentioned previously, which allows for the introduction of diverse aryl and heteroaryl moieties. nih.govresearchgate.netorganic-chemistry.org

Furthermore, the exocyclic amine can participate in more complex, multi-component reactions to construct fused heterocyclic systems. For instance, three-component reactions involving 2-aminoimidazoles, aldehydes, and isocyanides, mediated by catalysts like zirconium(IV) chloride, have been developed for the efficient synthesis of 5-amino- and 5-iminoimidazo[1,2-a]imidazoles. nih.gov

The table below showcases some of the diverse derivatization strategies for the exocyclic amine of 2-aminoimidazoles.

Derivatization StrategyReagentsProduct ClassReference
N-AlkylationAlkyl halideN-Alkyl-2-aminoimidazole rsc.org
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, baseN-Aryl-2-aminoimidazole nih.gov
N-Arylation (Chan-Lam)Arylboronic acid, Cu or Ni catalystN-Aryl-2-aminoimidazole researchgate.net
Three-Component ReactionAldehyde, Isocyanide, ZrCl₄5-Aminoimidazo[1,2-a]imidazole nih.gov

Reactions of the Imidazole Heterocyclic System

The imidazole ring in this compound, being an electron-rich aromatic system, can also undergo various chemical transformations.

The imidazole ring is susceptible to electrophilic aromatic substitution (EAS) reactions. The position of substitution is influenced by the electronic effects of the substituents on the ring. The exocyclic amino group at C2 and the cyclopentyl group at N1 are both electron-donating groups, which activate the imidazole ring towards electrophilic attack.

Theoretical studies and experimental observations on similar imidazole derivatives suggest that electrophilic substitution will preferentially occur at the C4 and C5 positions of the imidazole ring. acs.orgnih.gov The electron-donating nature of the amino and alkyl groups increases the electron density at these positions, making them more nucleophilic. nih.gov The regioselectivity between the C4 and C5 positions can be influenced by steric factors imposed by the cyclopentyl group at N1.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, the reaction of an imidazole derivative with a suitable electrophile (E⁺) would proceed as follows:

The imidazole ring system can be reduced under certain conditions, although the aromaticity of the ring provides a degree of stability. Electrochemical studies on 2-aminoimidazole have shown that it can be reduced, with the reduction potential being influenced by factors such as the presence of proton donors. chemrxiv.org

Chemical reduction of the imidazole ring can also be achieved. For example, the reduction of nitroimidazole derivatives can lead to the corresponding aminoimidazole, but in some cases, the resulting reduced ring system can be unstable and undergo ring fission. masterorganicchemistry.com However, stable reduced products can be obtained under specific conditions. For instance, the reduction of a 2-nitroimidazole (B3424786) derivative over a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas has been shown to yield the corresponding 2-aminoimidazole intermediate. researchgate.net

The stability of the reduced imidazole ring is a critical factor to consider in synthetic strategies. The reaction conditions, including the choice of reducing agent and the nature of the substituents on the imidazole ring, play a crucial role in determining the outcome of the reduction reaction.

Reactions Pertaining to the Cyclopentyl Moiety

The cyclopentyl group attached to the imidazole nitrogen is a saturated carbocycle, which can undergo functionalization to introduce new chemical properties or be subjected to reactions that alter its ring structure.

The inert C-H bonds of the cyclopentyl ring can be activated for functionalization through various modern synthetic methods. These modifications can introduce halogens, oxygen-containing groups, or other substituents, thereby altering the molecule's physical and biological properties.

One advanced strategy involves a polar radical crossover of organoboron derivatives to achieve stereoselective functionalization of five-membered carbocycles. chemrxiv.org Another powerful method is the site-selective C-H functionalization initiated at a position allylic to an existing functional group, which can proceed with high diastereoselectivity. nih.gov While direct functionalization of the unsubstituted cyclopentyl ring in this compound would be challenging, these methods are applicable to more complex derivatives.

Table 2: Potential Functionalization Reactions of the Cyclopentyl Ring

Reaction TypeReagentsConditionsPotential Product
Free-Radical HalogenationN-Bromosuccinimide (NBS)UV light, CCl₄1-(Bromocyclopentyl)-1H-imidazol-2-amine
OxidationKMnO₄, H₂SO₄HeatingCyclopentanone (via ring opening and oxidation)
C-H Activation/ArylationAryl Halide, Palladium CatalystHigh Temperature1-(Arylcyclopentyl)-1H-imidazol-2-amine
NitrationNitric Acid, Acetic AnhydrideLow Temperature1-(Nitrocyclopentyl)-1H-imidazol-2-amine

The five-membered cyclopentane (B165970) ring is relatively stable but can undergo ring-opening or rearrangement reactions under specific, often energetic, conditions. These transformations can lead to linear aliphatic chains or expanded ring systems.

Ring-Opening Reactions: Catalytic ring-opening of cyclopentanes is a reaction of interest in the petroleum industry. acs.org Studies on methylcyclopentane (B18539) have shown that over metal catalysts like Platinum (Pt), Rhodium (Rh), and Iridium (Ir), the C-C bonds of the ring can be selectively cleaved. acs.org This process typically occurs after a series of dehydrogenation steps and leads to the formation of various hexane (B92381) isomers. acs.org By analogy, subjecting this compound to similar catalytic conditions could potentially cleave the cyclopentyl ring to yield N-alkylated imidazol-2-amines. The activation energies for C-C bond scission are lowest on Rh and Ir surfaces, suggesting these metals would be most effective for such a transformation. acs.org Investigations using colloidal models have also explored the thermal and catalytic ring-opening of cyclopentane structures. researchgate.net

Rearrangement Reactions: Ring rearrangements, particularly those involving ring expansion or contraction, are fundamental in organic synthesis. The vinylcyclopropane-cyclopentene rearrangement is a classic method for forming five-membered rings and illustrates the dynamic nature of these structures under thermal or photochemical conditions. wikipedia.org Another relevant transformation is the thermal oxy-Cope rearrangement of 1,2-divinylcycloalkanols, which can lead to ring expansion and the annulation of a cyclopentane ring. rsc.org Furthermore, carbocationic intermediates can facilitate ring expansion; for example, the rearrangement of a cyclobutylmethylcarbenium ion to a more stable cyclopentyl cation is a well-established process driven by the release of ring strain. ugent.bemasterorganicchemistry.com These examples underscore the potential for the cyclopentyl moiety in this compound to undergo skeletal reorganization, especially if a reactive site (like a carbocation or radical) is generated on or adjacent to the ring.

Derivatives of 1 Cyclopentyl 1h Imidazol 2 Amine: Synthesis and Structural Elucidation

Elaboration of Structurally Related 1-Cyclopentyl-1H-imidazol-2-amine Derivatives

The core structure of this compound offers multiple points for chemical modification, including the exocyclic amine, the imidazole (B134444) ring nitrogens, and the carbon atoms of the imidazole ring.

Modification of the exocyclic amino group is a common strategy to explore the structure-activity relationships of 2-aminoimidazoles. This can be achieved through various reactions such as acylation and alkylation.

N-Acyl Derivatives:

N-acylation of the 2-amino group can be accomplished by reacting this compound with acyl chlorides or by performing acid-amine coupling reactions. For instance, N-acyl analogues of cyclopentyl aminobenzimidazoles have been synthesized, suggesting a similar approach can be applied to the title compound. nih.gov The general reaction involves the treatment of the parent amine with an appropriate acylating agent in the presence of a base.

A series of novel N-acyl cyclic urea (B33335) derivatives have also been synthesized by reacting 1-((6-chloropyridin-3-yl)methyl)imidazolidin-2-one with various acyl chlorides, demonstrating the feasibility of N-acylation on similar heterocyclic systems. nih.gov These reactions typically proceed in good yields.

N-Alkyl Derivatives:

N-alkylation introduces alkyl groups onto the exocyclic amine. A notable example is the synthesis of 5-(4-bromophenyl)-N-cyclopentyl-1-octyl-1H-imidazol-2-amine. researchgate.net This compound features both an N-octyl group on the exocyclic amine and a bromophenyl substituent on the imidazole ring, highlighting the potential for multi-site derivatization.

The following table summarizes representative N-substituted derivatives and the synthetic methods employed.

Derivative NameSubstituent on AmineSynthetic MethodReference
N-Acyl-1-cyclopentyl-1H-imidazol-2-amineAcyl groupReaction with acyl chloride or acid-amine coupling nih.govnih.gov
5-(4-bromophenyl)-N-cyclopentyl-1-octyl-1H-imidazol-2-amineOctyl groupMultistep synthesis researchgate.net

Introducing substituents onto the imidazole ring can significantly modulate the electronic and steric properties of the molecule. Common strategies include halogenation and cross-coupling reactions.

Halogenated Derivatives:

Halogenation of the imidazole ring can provide key intermediates for further functionalization. For example, the synthesis of 2-chloroimidazoles has been reported as a useful step in the preparation of functionalized imidazole derivatives. google.com While specific examples for the 1-cyclopentyl derivative are not detailed, the general methodology is applicable. The process can involve reacting the parent imidazole with a halogenating agent like N-chlorosuccinimide (NCS). acs.org

Aryl and Heteroaryl Derivatives:

A powerful method for introducing aryl or heteroaryl groups at the C2 position of a related fused system, benzimidazole (B57391), is the Suzuki-Miyaura cross-coupling reaction. This has been demonstrated in the synthesis of 1-(cyclopentyl)-2-(hetero)aryl benzimidazoles from the key intermediate 1-cyclopentyl-2-iodo-1H-benzo[d]imidazole. arkat-usa.org This intermediate is prepared by treating 1-cyclopentyl-1H-benzo[d]imidazole with t-butyllithium and N-iodosuccinamide. arkat-usa.org A similar strategy could be envisioned for the direct C-H functionalization or via a halogenated intermediate of this compound.

An example of a C5-substituted derivative is 5-(4-bromophenyl)-N-cyclopentyl-1-octyl-1H-imidazol-2-amine, which is prepared through a multi-step synthesis. researchgate.net

The table below presents examples of ring-substituted derivatives.

Derivative NameRing Substituent(s)Position(s)Synthetic MethodReference
1-Cyclopentyl-2-iodo-1H-benzo[d]imidazole (intermediate)Iodo2Iodination with t-BuLi and NIS arkat-usa.org
1-Cyclopentyl-2-(hetero)aryl-1H-benzo[d]imidazole(Hetero)aryl2Suzuki-Miyaura coupling arkat-usa.org
5-(4-bromophenyl)-N-cyclopentyl-1-octyl-1H-imidazol-2-amine4-bromophenyl5Multistep synthesis researchgate.net
2-Chloro-imidazole derivativeChloro2Reaction with N-chlorosuccinimide google.comacs.org

Fusing the imidazole ring with other heterocyclic or carbocyclic rings leads to the formation of polycyclic structures with distinct chemical properties. Imidazo[4,5-c]pyridines and benzimidazoles are prominent examples.

Imidazo[4,5-c]pyridin-2-one Analogs:

The synthesis of imidazo[4,5-c]pyridine derivatives often involves the cyclization of appropriately substituted diaminopyridines. While direct synthesis from this compound is not the primary route, the incorporation of the cyclopentyl-imidazole-amine motif is of significant interest.

Benzimidazole Analogs:

As previously mentioned, 1-cyclopentyl-substituted benzimidazoles are accessible. arkat-usa.org The synthesis starts with the condensation of a cyclopentyl-substituted 1,2-diaminobenzene with formic acid to yield 1-cyclopentyl-1H-benzo[d]imidazole. arkat-usa.org This can then be further functionalized, for example, at the 2-position via iodination followed by Suzuki-Miyaura coupling. arkat-usa.org

A hit-to-lead optimization study resulted in the discovery of potent benzimidazole-derived PqsR antagonists, where a 1H-benzo[d]imidazol-2-amine group was a key feature. diva-portal.org This highlights the importance of the 2-aminobenzimidazole (B67599) scaffold, which is structurally related to this compound.

Advanced Synthetic Strategies for Complex Derivatives

The construction of more elaborate molecules based on the this compound core often requires multi-step synthetic sequences and strategic planning, such as convergent or divergent approaches.

The synthesis of complex derivatives, particularly fused-ring systems, inherently involves multiple steps. For example, the preparation of 1-cyclopentyl-2-(hetero)aryl-1H-benzo[d]imidazoles follows a three-step sequence: arkat-usa.org

Formation of 1-cyclopentyl-1H-benzo[d]imidazole from cyclopentyl-substituted 1,2-diaminobenzene and formic acid. arkat-usa.org

Iodination at the 2-position to give 1-cyclopentyl-2-iodo-1H-benzo[d]imidazole. arkat-usa.org

Suzuki-Miyaura coupling with a (hetero)aryl boronic acid to yield the final product. arkat-usa.org

Another example is the synthesis of a carbocyclic analog of bredinin, which involves a multi-step pathway to construct the imidazole ring on a cyclopentyl backbone. nih.gov Although the starting material is different, the sequence showcases the complexity of synthesizing functionalized cyclopentyl-imidazole systems. The key cyclization step to form the imidazole ring was achieved by heating a malonamide (B141969) intermediate with triethyl orthoformate in the presence of catalytic acetic acid. nih.gov

Convergent Synthesis:

A convergent synthesis involves the separate synthesis of different fragments of a complex molecule, which are then joined together in the final steps. The Suzuki-Miyaura coupling described for the synthesis of 1-cyclopentyl-2-(hetero)aryl-1H-benzo[d]imidazoles is a prime example of a convergent approach. arkat-usa.org Here, the 1-cyclopentyl-2-iodo-1H-benzo[d]imidazole and the (hetero)aryl boronic acid are prepared independently and then coupled. This strategy is highly efficient for creating a library of analogs by varying the boronic acid component.

The synthesis of a carbocyclic analog of cyclic ADP-ribose also employs a convergent strategy, where a chiral carbocyclic amine is coupled with a 2-chloroimidazole nucleoside derivative. acs.org This highlights the utility of convergent approaches in the synthesis of complex molecules containing a cyclopentyl-imidazole moiety.

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally diverse compounds. The 1-cyclopentyl-2-iodo-1H-benzo[d]imidazole intermediate is an excellent starting point for a divergent synthesis of 2-substituted analogs via various cross-coupling reactions. arkat-usa.org Similarly, a halogenated derivative of this compound could serve as a versatile precursor for creating a library of ring-substituted derivatives.

The development of a library of 2-aminoimidazole derivatives for antibiofilm screening has been reported, showcasing a divergent approach from a common 2-aminoimidazole core. google.com

Comprehensive Structural Elucidation of Novel Derivatives

The unambiguous determination of the structure of novel chemical entities is paramount. For derivatives of this compound, this involves a multi-faceted approach to confirm not only the core structure but also the precise arrangement of all constituent atoms.

The synthesis of derivatives of this compound can potentially lead to the formation of regioisomers, especially when introducing substituents onto the imidazole ring or the cyclopentyl group. Therefore, confirming the molecular connectivity and ensuring regioisomeric purity are essential steps in the characterization of these novel compounds. A suite of analytical methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are employed for this purpose.

In a typical synthetic route, the starting material, this compound, might undergo N-acylation, N-alkylation, or substitution on the imidazole ring. For instance, the reaction with an acyl chloride could lead to substitution on the exocyclic amine (2-amino group) or one of the imidazole ring nitrogens, although the 2-amino group is generally more nucleophilic.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining molecular connectivity.

¹H NMR provides information on the chemical environment and connectivity of protons. For a hypothetical N-acylated derivative, the disappearance of one of the N-H protons of the 2-amino group and the appearance of a new amide N-H signal would suggest acylation at the exocyclic amine. The chemical shifts and coupling constants of the imidazole and cyclopentyl protons can confirm the integrity of these moieties.

¹³C NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the imidazole ring carbons are particularly sensitive to the substitution pattern, allowing for the differentiation between regioisomers.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously establishing connectivity. HMBC, for example, shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the point of attachment of a new substituent. For instance, a correlation between the carbonyl carbon of an acyl group and the protons on the cyclopentyl ring would confirm N1-alkylation, whereas a correlation to the remaining N-H proton of the amino group would confirm acylation at the 2-amino position.

Mass Spectrometry (MS) is used to determine the molecular weight of the synthesized derivative and to gain further structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental composition, thus confirming that the desired transformation has occurred.

The following table illustrates the kind of spectroscopic data that would be expected for a hypothetical novel derivative, N-(1-cyclopentyl-1H-imidazol-2-yl)acetamide .

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z)
N-(1-cyclopentyl-1H-imidazol-2-yl)acetamide 9.50 (s, 1H, NH), 6.85 (d, 1H, Im-H), 6.60 (d, 1H, Im-H), 4.50 (m, 1H, Cp-H), 2.20 (s, 3H, CH₃), 1.90-1.50 (m, 8H, Cp-H)169.0 (C=O), 148.5 (Im C2), 125.0 (Im C4), 115.0 (Im C5), 58.0 (Cp C1), 33.0 (Cp C2/5), 24.0 (Cp C3/4), 23.5 (CH₃)[M+H]⁺ calculated for C₁₀H₁₆N₃O: 194.1288; Found: 194.1290

Im = Imidazole, Cp = Cyclopentyl. Data is hypothetical and for illustrative purposes.

The regioisomeric purity is typically assessed by chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (LC-MS or GC-MS). The presence of a single peak with the correct mass-to-charge ratio in the chromatogram is a strong indicator of a pure, single regioisomer.

When the synthesized derivatives of this compound possess stereocenters, the determination of their relative and absolute stereochemistry is a critical aspect of their structural elucidation. Stereoisomers can exhibit significantly different biological activities and physicochemical properties.

New stereocenters can be introduced, for example, by substitution on the cyclopentyl ring or by using chiral reagents in the synthesis. The cyclopentyl ring itself can exhibit cis/trans isomerism if it is disubstituted.

NMR Spectroscopy for Stereochemical Assignment:

Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are powerful techniques for determining the relative stereochemistry of a molecule. These experiments detect protons that are close in space, even if they are not directly connected through bonds. For a disubstituted cyclopentyl ring, the observation of an NOE between two substituents would indicate that they are on the same face of the ring (cis), while the absence of such a correlation would suggest a trans relationship.

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent carbons can also provide information about their dihedral angle, which in turn can help to deduce the stereochemistry in cyclic systems.

Chiral Chromatography is a key technique for separating enantiomers and diastereomers. By using a chiral stationary phase, it is possible to resolve a racemic or diastereomeric mixture into its individual stereoisomers. The purity of each stereoisomer can then be assessed.

X-ray Crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including the absolute stereochemistry, provided that a suitable single crystal can be obtained.

The table below presents hypothetical data for a pair of diastereomers of a substituted this compound derivative, highlighting the differences in their analytical data.

Stereoisomer Key ¹H NMR NOESY Correlation Chiral HPLC Retention Time (min)
(1R,2R)-2-Methyl-N-(1-cyclopentyl-1H-imidazol-2-yl)cyclopentan-1-amine H1' with H2'-CH₃ (cis)12.5
(1R,2S)-2-Methyl-N-(1-cyclopentyl-1H-imidazol-2-yl)cyclopentan-1-amine No NOE between H1' and H2'-CH₃ (trans)15.2

Data is hypothetical and for illustrative purposes.

Through the systematic application of these analytical techniques, the precise chemical structure of novel derivatives of this compound can be confidently established, which is a prerequisite for any further investigation into their chemical and biological properties.

Advanced Spectroscopic Characterization of 1 Cyclopentyl 1h Imidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For complex heterocyclic systems like 1-Cyclopentyl-1H-imidazol-2-amine, a combination of one-dimensional and two-dimensional NMR experiments is often employed for complete structural assignment. ipb.pt

Proton NMR (¹H NMR) for Elucidating Chemical Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In the case of this compound and its derivatives, the ¹H NMR spectrum can be divided into distinct regions corresponding to the cyclopentyl and imidazolyl protons.

The protons on the cyclopentyl ring typically appear as a series of multiplets in the upfield region of the spectrum. The methine proton directly attached to the imidazole (B134444) nitrogen (N-CH) is the most deshielded of the cyclopentyl protons due to the electron-withdrawing effect of the nitrogen atom. The remaining methylene (B1212753) protons of the cyclopentyl ring will appear as complex multiplets.

The protons on the imidazole ring (H-4 and H-5) are observed in the aromatic region of the spectrum, typically as doublets due to coupling with each other. The amine protons (-NH₂) attached to C-2 of the imidazole ring would appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

In a study of related 1-cyclopentyl-1H-benzo[d]imidazole derivatives, the signals for the cyclopentyl group were observed and assigned. For example, in 1-Cyclopentyl-2-(3-methylthiophen-2-yl)-1H-benzo[d]imidazole, the cyclopentyl protons resonate at specific chemical shifts, illustrating the typical regions for these groups. researchgate.net

Table 1: Representative ¹H NMR Data for the Cyclopentyl Moiety in a 1-Cyclopentylbenzimidazole Derivative researchgate.net

Proton AssignmentChemical Shift (δ, ppm)MultiplicityNumber of Protons
N-CH 3.69 - 3.72m (multiplet)1H
CH₂ (cyclopentyl)2.17 - 2.19m (multiplet)2H
2 x CH₂ (cyclopentyl)1.58 - 1.60m (multiplet)4H
CH₂ (cyclopentyl)1.36 - 1.39m (multiplet)2H

Data from a related benzimidazole (B57391) derivative serves as a model for the expected signals of the target compound.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, providing a count of the non-equivalent carbons.

The carbon atoms of the cyclopentyl group typically appear in the upfield aliphatic region. The methine carbon (N-CH) bonded to the imidazole nitrogen is the most deshielded among the cyclopentyl carbons. The imidazole ring carbons resonate in the downfield region. C-2, being attached to three nitrogen atoms (two within the ring and one from the amino group), is the most deshielded of the ring carbons. The C-4 and C-5 carbons appear at slightly higher fields.

Spectral data from 1-Cyclopentyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole shows characteristic chemical shifts for the cyclopentyl carbons that are informative for the analysis of the target compound. researchgate.net

Table 2: Representative ¹³C NMR Data for the Cyclopentyl Moiety in a 1-Cyclopentylbenzimidazole Derivative researchgate.net

Carbon AssignmentChemical Shift (δ, ppm)
N-C H (cyclopentyl)53.1
C H₂ x 2 (cyclopentyl)33.1
C H₂ x 2 (cyclopentyl)22.2

Data from a related benzimidazole derivative serves as a model for the expected signals of the target compound.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC, ROESY) for Structural Assignments

While 1D NMR provides fundamental data, complex structures often require two-dimensional (2D) NMR techniques for unambiguous assignment. ipb.pt These experiments reveal correlations between nuclei, allowing for a definitive mapping of the molecular structure. longdom.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks between adjacent protons on the cyclopentyl ring, and also between the H-4 and H-5 protons of the imidazole ring, confirming their connectivity. longdom.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two or three bonds). It is crucial for piecing together different fragments of the molecule. For instance, HMBC would show a correlation from the N-CH proton of the cyclopentyl group to the C-2 and C-5 carbons of the imidazole ring, confirming the point of attachment. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and conformational preferences. longdom.org

Conformational Analysis Through NMR Spectroscopy

The cyclopentyl ring is not planar and can adopt various conformations, such as the "envelope" and "twist" forms. The orientation of the cyclopentyl ring relative to the planar imidazole ring can be investigated using NMR techniques. Hindered rotation around the N-C bond connecting the two rings could potentially lead to the existence of different conformers that are observable on the NMR timescale. researchgate.net

Variable-temperature (VT) NMR studies can be employed to investigate such dynamic processes. By recording spectra at different temperatures, one can observe changes in signal shape, such as broadening or coalescence, which indicate that the molecule is undergoing conformational exchange at a rate comparable to the NMR timescale. Furthermore, 2D ROESY or NOESY experiments can provide evidence for through-space proximity between specific protons on the cyclopentyl ring and the imidazole ring, offering crucial data to define the molecule's preferred three-dimensional shape. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound by distinguishing between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₁₃N₃), HRMS would confirm the molecular weight to be approximately 151.11095 Da. uni.lu The technique can also confirm the successful synthesis of derivatives by verifying the mass of the resulting product. researchgate.net Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts. uni.lu

Table 3: Predicted HRMS Data for this compound uni.lu

Adductm/z (mass-to-charge ratio)
[M+H]⁺152.11823
[M+Na]⁺174.10017
[M+K]⁺190.07411
[M-H]⁻150.10367

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the molecule's vibrational modes.

The key functional groups present are the secondary amine (N-H) on the imidazole ring, the primary amine (-NH₂) at the 2-position, the C-N bonds, the C=N bond within the imidazole ring, and the aliphatic C-H bonds of the cyclopentyl group.

N-H Stretching: The primary amine (-NH₂) typically shows two absorption bands in the region of 3400-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. The secondary amine group (N-H) within the imidazole ring also exhibits a stretching vibration, often seen as a broader band around 3300-3100 cm⁻¹, which may be involved in hydrogen bonding. mdpi.comchem-soc.si

C-H Stretching: The aliphatic C-H stretching vibrations from the cyclopentyl group are expected in the 2960-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the imidazole ring typically appear in the 1650-1550 cm⁻¹ range. mdpi.com

N-H Bending: The scissoring vibration of the primary amine (-NH₂) usually results in a band between 1650 and 1580 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for both the amine group and the link to the cyclopentyl ring occur in the 1350-1000 cm⁻¹ region.

The following table summarizes the expected characteristic IR absorption bands for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3400 - 3300
Stretch (often broad)Imidazole N-H3300 - 3100
StretchAliphatic C-H (Cyclopentyl)2960 - 2850
StretchImidazole Ring (C=N, C=C)1650 - 1550
Bending (Scissoring)Primary Amine (-NH₂)1650 - 1580
StretchAromatic/Aliphatic C-N1350 - 1000

Data compiled from typical values for 2-aminoimidazole and related structures. mdpi.comchem-soc.siacs.org

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, analysis of closely related 2-aminoimidazole derivatives provides significant insight into its likely solid-state conformation and crystal system. For example, studies on zinc(II) coordination compounds with imidazole and 2-methylimidazole (B133640) reveal detailed structural parameters. nih.gov Similarly, other substituted aminoimidazoles have been characterized, showing consistent structural motifs. researchgate.netbeilstein-journals.org

Typically, 2-aminoimidazole derivatives crystallize in monoclinic or triclinic space groups. researchgate.net The central imidazole ring is planar, and the exocyclic amine group also lies in or very close to this plane, facilitating electron delocalization. The cyclopentyl group, due to its flexibility, will adopt a low-energy conformation, such as an envelope or twist form, relative to the imidazole ring.

The table below presents representative crystallographic data from a related substituted aminoimidazole compound to illustrate the expected parameters.

Representative Crystallographic Data for a Substituted Imidazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 15.3
α (°) 90
β (°) 105.5
γ (°) 90
Volume (ų) 1510
Z (molecules/unit cell) 4

This data is illustrative and based on known structures of related imidazole compounds. researchgate.net

The crystal packing of this compound is dominated by a network of intermolecular hydrogen bonds. The 2-amino group is an excellent hydrogen bond donor, while the sp²-hybridized nitrogen atom (N1) of the imidazole ring is a strong hydrogen bond acceptor. mdpi.com

The most significant interaction is the formation of dimeric structures through pairs of N-H···N hydrogen bonds. nih.gov In these dimers, the amino group of one molecule donates a proton to the ring nitrogen of a neighboring molecule, and vice versa, creating a stable, centrosymmetric ring motif. These dimers then act as building blocks for a more extended three-dimensional network.

Further intermolecular hydrogen bonds can connect these dimers into chains or sheets. nih.govresearchgate.net The remaining N-H proton on the amino group can form additional hydrogen bonds, often with the same acceptor nitrogen atom or other potential acceptors if present.

Typical Hydrogen Bond Parameters in 2-Aminoimidazole Lattices

Donor (D) Acceptor (A) D-H···A Angle (°) D···A Distance (Å)
N-H (Amine) N (Imidazole Ring) 165 - 175 2.9 - 3.1
N-H (Amine) N (Amine) 150 - 170 3.0 - 3.2

Values are typical ranges observed in related crystal structures. nih.govresearchgate.net

Computational and Theoretical Studies of 1 Cyclopentyl 1h Imidazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for exploring the electronic landscape of molecules. materialssquare.com These methods provide detailed information about molecular geometry, stability, and reactivity. irjweb.com

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. github.io For 1-Cyclopentyl-1H-imidazol-2-amine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. irjweb.comnih.gov This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. researchgate.net

The analysis of the electronic structure provides insights into the distribution of electrons within the molecule. For instance, Mulliken charge analysis can reveal the partial charges on each atom, indicating which sites are electron-rich or electron-poor. irjweb.com In imidazole (B134444) derivatives, the nitrogen atoms are typically regions of higher negative charge, making them potential sites for electrophilic attack. irjweb.comuni-muenchen.de

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterBond/AngleValue
Bond Lengths (Å) C-N (imidazole ring)~1.35 - 1.38
C=N (imidazole ring)~1.31
C-C (imidazole ring)~1.36
N-C (amine)~1.37
N-C (cyclopentyl)~1.48
C-C (cyclopentyl)~1.54
**Bond Angles (°) **C-N-C (imidazole ring)~108 - 110
N-C-N (imidazole ring)~111
C-N-C (amine-ring-cyclopentyl)~125
Dihedral Angles (°) C-C-N-C (cyclopentyl-ring)Varies with conformation

HOMO-LUMO Energy Gap Analysis and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.comresearchgate.net For similar imidazole derivatives, this energy gap is a crucial parameter reflecting the molecule's potential bioactivity. irjweb.com

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species. researchgate.net The MEP map uses a color scale to denote different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. uni-muenchen.de For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the imidazole ring and the exocyclic amine group, highlighting them as potential hydrogen bond acceptors. uni-muenchen.de

Table 2: Hypothetical FMO and Global Reactivity Descriptors for this compound (DFT/B3LYP/6-311++G(d,p))
ParameterSymbolValue (eV)
Energy of HOMOEHOMO~ -6.2
Energy of LUMOELUMO~ 1.8
Energy Gap ΔE ~ 8.0
Ionization PotentialI~ 6.2
Electron AffinityA~ -1.8
Electronegativityχ~ 2.2
Chemical Hardnessη~ 4.0
Electrophilicity Indexω~ 0.6

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound, including its flexibility and interactions with biological macromolecules.

Conformational Analysis and Exploration of Energy Landscapes

The presence of a flexible cyclopentyl group attached to the imidazole ring means that this compound can exist in multiple conformations. The cyclopentyl ring itself can adopt various puckered forms, such as envelope and twist conformations, and its rotation around the single bond connecting it to the imidazole nitrogen creates a complex energy landscape. bldpharm.com Conformational analysis involves systematically exploring these different spatial arrangements to identify the low-energy, and therefore most probable, conformations. This is crucial as the specific conformation of a molecule can significantly influence its ability to bind to a biological target.

Molecular Docking Studies (focused on theoretical binding interactions for synthetic design)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of drug design, docking is used to theoretically place a ligand, such as this compound or its derivatives, into the binding site of a target protein. dergipark.org.trnih.gov

These studies are instrumental in the early stages of drug discovery for designing new molecules with potentially higher binding affinities. semanticscholar.org The results of docking simulations are evaluated using scoring functions, which estimate the binding energy of the ligand-protein complex. nih.gov Analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. nih.gov This information can guide the synthetic modification of the lead compound to enhance these interactions and improve potency and selectivity. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound against a Kinase Target
Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesTypes of Interaction
Kinase X-7.5MET80, LEU120, VAL65Hydrogen bond with MET80 (amine H to backbone C=O)
Hydrophobic interaction with LEU120 (cyclopentyl ring)
van der Waals contact with VAL65
Kinase Y-6.8GLU95, PHE150Hydrogen bond with GLU95 (imidazole N-H to side-chain C=O)
Pi-Pi stacking with PHE150 (imidazole ring)

Advanced Structural Analysis from Theoretical Perspectives

Advanced theoretical analyses provide deeper insights into the bonding and electronic nature of this compound. Techniques such as Natural Bond Orbital (NBO) analysis can be employed to investigate charge delocalization, hyperconjugative interactions, and the nature of the bonds within the molecule. This level of analysis can explain the stability derived from electron delocalization within the imidazole ring and the interactions between the ring and its substituents. Furthermore, Atoms in Molecules (AIM) theory can be used to characterize the topology of the electron density, precisely defining the nature of atomic interactions and bond strengths, offering a more profound understanding of the molecule's structural integrity.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, researchers can identify the nature and relative importance of different types of contacts, such as hydrogen bonds and van der Waals forces.

While a dedicated Hirshfeld surface analysis for this compound has not been identified in the surveyed literature, a study on a related compound, dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) dimethylformamide monosolvate, provides valuable insights into the types of interactions a cyclopentyl-substituted heterocyclic system can exhibit. nih.govenamine.netresearchgate.net In this palladium complex, the cyclopentyl group is attached to a triazole ring. The Hirshfeld surface analysis of this compound revealed the dominant intermolecular contacts. nih.govenamine.netresearchgate.net

The analysis showed that H⋯H contacts are the most significant, covering a large portion of the Hirshfeld surface and indicating the prevalence of van der Waals forces in the crystal packing. nih.govenamine.netresearchgate.net Additionally, N⋯H/H⋯N and O⋯H/H⋯O interactions were identified, corresponding to hydrogen bonds, although they contributed to a lesser extent than the H⋯H contacts. nih.govenamine.netresearchgate.net The red spots on the dnorm mapped surface highlight the strongest of these interactions, which in the case of the palladium complex, were the N—H⋯O hydrogen bonds. nih.govenamine.netresearchgate.net

Based on this analogous structure, a hypothetical Hirshfeld surface analysis of this compound would likely also show a significant contribution from H⋯H contacts due to the cyclopentyl ring and the C-H bonds of the imidazole ring. Furthermore, the presence of the 2-amino group and the imidazole nitrogen atoms would be expected to lead to prominent N⋯H/H⋯N hydrogen bonding, which would be crucial in determining the supramolecular architecture of the crystal.

Table 1: Percentage Contributions of Intermolecular Contacts in an Analogous Cyclopentyl-Containing Heterocyclic Compound

Intermolecular Contact TypePercentage Contribution (%)Reference
H⋯H41.4 nih.govenamine.netresearchgate.net
N⋯H/H⋯N12.4 nih.govenamine.netresearchgate.net
H⋯O/O⋯H5.0 nih.govenamine.netresearchgate.net

This data is from a study on dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) dimethylformamide monosolvate and is presented here as an illustrative example of the types of intermolecular contacts that might be expected for this compound.

Investigations into Structural Dynamics

Molecular dynamics (MD) simulations are a powerful computational method for studying the structural dynamics of molecules, providing insights into their conformational flexibility and interactions over time. Specific MD studies on this compound are not present in the reviewed literature. However, research on other substituted imidazoles can illuminate the potential dynamic behavior of this molecule.

For instance, MD simulations have been employed to study the adsorption behavior of substituted imidazoles on metal surfaces, revealing how different functional groups influence the orientation and interaction energy of the molecule with the surface. scispace.comresearchgate.net These studies show that imidazole derivatives can adopt various orientations, and their binding energies are sensitive to the nature of the substituents. scispace.comresearchgate.net In the context of this compound, the bulky cyclopentyl group would likely play a significant role in its conformational dynamics and how it interacts with other molecules or surfaces.

Other research has utilized MD simulations to investigate the stability of complexes involving substituted imidazoles, such as their inclusion complexes with cyclodextrins. researchgate.net These simulations provide information on the binding free energies and the preferred orientations of the guest molecule within the host cavity. researchgate.net Such studies highlight the importance of both the structural flexibility of the imidazole derivative and its specific substituents in determining complex stability. researchgate.net

For this compound, an MD simulation could potentially reveal the conformational landscape of the cyclopentyl ring, the rotational dynamics around the C-N bond connecting the ring to the imidazole, and the dynamics of the amino group. These motions are critical for understanding its interactions in different environments, such as in solution or at a biological target.

Applications of 1 Cyclopentyl 1h Imidazol 2 Amine in Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks for Heterocyclic Scaffolds

1-Cyclopentyl-1H-imidazol-2-amine serves as a highly adaptable building block in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct a variety of more complex heterocyclic systems. The 2-amino group provides a nucleophilic center, while the imidazole (B134444) ring itself can participate in various transformations.

The general class of 2-aminoimidazoles is foundational for creating larger, often biologically relevant, scaffolds. For instance, related structures such as 1-cyclopentyl-substituted benzimidazoles are recognized as important cores in medicinal chemistry. ontosight.aievitachem.com The synthesis of these more complex systems often begins with precursors that establish the substituted imidazole framework. The cyclopentyl group is not merely a passive substituent; it influences the molecule's solubility, lipophilicity, and conformational rigidity, properties that are critical when designing target molecules. The synthesis of related structures, like 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol, highlights the use of cyclopentylamine (B150401) derivatives to introduce this specific moiety onto a heterocyclic core. evitachem.com

The strategic importance of the imidazole heterocycle is well-established, as it is a precursor to many other chemical entities, including ionic liquids and N-heterocyclic carbenes (NHCs). orgsyn.org By starting with a pre-formed scaffold like this compound, chemists can bypass the initial steps of ring formation and focus on late-stage diversification, efficiently generating libraries of related compounds.

Potential as Catalytic Agents in Organic Transformations

A significant area of interest for imidazole derivatives is their application in catalysis, primarily as precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that have become indispensable ligands for transition metal catalysts and also serve as potent organocatalysts in their own right. orgsyn.org The this compound scaffold is a potential precursor for generating a 1-cyclopentyl-substituted NHC. The amino group at the C2 position can be transformed or replaced to generate the corresponding imidazolium (B1220033) salt, which, upon deprotonation, yields the NHC.

Furthermore, research into related benzimidazole (B57391) structures has demonstrated their utility in forming effective catalytic systems. For example, a palladium chloride/SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) system has proven highly influential and efficient in cross-coupling reactions involving 1-cyclopentyl-substituted benzimidazole intermediates. urfu.ruresearchgate.net This highlights how the core structure contributes to the success of metal-mediated transformations. While direct catalytic applications of this compound are not extensively documented, its structural similarity to proven ligand precursors suggests strong potential in this field. bangor.ac.uk

Strategic Utility in the Construction of Complex Organic and Heterocyclic Systems

The true value of a synthetic building block is demonstrated by its ability to facilitate the assembly of complex molecular architectures. The 1-cyclopentyl-imidazole core is strategically useful in this regard, as shown in the synthesis of disubstituted benzimidazole derivatives. A study by Karuvalam et al. showcases a clear pathway where a related intermediate, 1-cyclopentyl-2-iodo-1H-benzimidazole, is used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create a diverse range of 2-(hetero)aryl benzimidazoles. urfu.ruresearchgate.net

This methodology allows for the direct coupling of the C2 position of the imidazole ring with various aryl and heteroaryl boronic acids. The use of microwave-assisted conditions significantly accelerates the reaction, providing a rapid and efficient route to complex products. urfu.ru The cyclopentyl group remains stable under these conditions, demonstrating the robustness of this scaffold in modern cross-coupling chemistry.

The table below summarizes the optimization of the Suzuki-Miyaura reaction conditions for a related reaction, illustrating the critical role of the ligand in achieving high yields.

EntryLigandCatalystYield (%)
1BINAPPdCl₂21
2XPhosPdCl₂52
3RuPhosPdCl₂67
4SPhosPdCl₂89

Table based on the Suzuki coupling of 1-cyclohexyl-2-iodo-1H-benzimidazole with 4-methoxyphenylboronic acid. Conditions: PdCl₂ (5 mol%), Ligand (10 mol%), K₂CO₃ (2 mmol), DMF, microwave heating at 120 °C for 30 minutes. urfu.ruresearchgate.net

This strategic approach, where a functionalized cyclopentyl-imidazole intermediate is coupled with various partners, is a powerful tool for building molecular diversity from a common precursor. urfu.ruresearchgate.net

Contributions to the Development of Novel Methodologies in Organic Synthesis

The synthesis and functionalization of scaffolds like this compound are intertwined with the development of new synthetic methods. The construction of the imidazole ring itself can be achieved through various modern techniques, including microwave-assisted synthesis from 1,2-diketones, multi-component reactions like the Van Leusen Imidazole Synthesis, and electrochemical methods. organic-chemistry.org These methods offer improvements in efficiency, yield, and environmental impact over traditional protocols.

Furthermore, the functionalization of the 1-cyclopentyl-imidazole core contributes to the advancement of synthetic strategies. The successful use of microwave-promoted Suzuki-Miyaura reactions to create C-C bonds at the C2 position of a related benzimidazole is a prime example of applying novel methodologies to this class of compounds. urfu.ruresearchgate.net This approach provides rapid access to a wide range of derivatives that would be difficult to obtain through other means.

Another advanced methodology relevant to the synthesis of the title compound is "borrowing hydrogen" catalysis, which enables the N-alkylation of amines using alcohols as alkylating agents, releasing water as the only byproduct. acs.org This green chemistry approach could potentially be used to synthesize this compound from 2-aminoimidazole and cyclopentanol, representing a state-of-the-art synthetic strategy.

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